molecular formula C3H8O6S2 B3049801 Dimethyl methanedisulfonate CAS No. 22063-28-1

Dimethyl methanedisulfonate

Cat. No.: B3049801
CAS No.: 22063-28-1
M. Wt: 204.2 g/mol
InChI Key: WHBMWHKJXUBZFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl methanedisulfonate can be synthesized using methylene disulfonyl chloride and dichloromethane as raw materials. The reaction involves the use of potassium carbonate as an oxygen donor and 4-dimethylaminopyridine as a catalyst. The reaction is carried out at temperatures ranging from 0 to 50°C for 12 to 36 hours, followed by recrystallization to obtain the final product .

Industrial Production Methods: In industrial settings, methylene bis(chlorosulfonate) is reacted with dichloromethane and sulfur trioxide to produce this compound. This method is preferred due to its high yield and purity, as well as the recyclability of the pyridyl-containing resin used in the process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl methanedisulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DMSO can yield sulfoxides and sulfones .

Scientific Research Applications

Dimethyl methanedisulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl methanedisulfonate exerts its effects involves its interaction with the electrolyte components in lithium-ion batteries. It forms a stable solid electrolyte interphase (SEI) on the anode surface, which prevents the decomposition of the electrolyte and enhances the battery’s cycle life . The molecular targets include the electrolyte solvents and lithium salts, and the pathways involved are primarily electrochemical in nature.

Comparison with Similar Compounds

Uniqueness: Dimethyl methanedisulfonate is unique due to its specific role in enhancing the performance of lithium-ion batteries, particularly under high-temperature conditions. Its ability to form a stable SEI distinguishes it from other similar compounds .

Properties

IUPAC Name

dimethyl methanedisulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O6S2/c1-8-10(4,5)3-11(6,7)9-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBMWHKJXUBZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)CS(=O)(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176551
Record name Methanedisulfonic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22063-28-1
Record name Methanedisulfonic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022063281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanedisulfonic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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